molecular formula C41H72F9N7O15 B15336317 Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate

Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate

Cat. No.: B15336317
M. Wt: 1074.0 g/mol
InChI Key: IJUXZSFLUGSMOC-UHFFFAOYSA-N
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Description

Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino groups, ester functionalities, and trifluoroacetate groups. Its unique chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:

    Amidation Reactions:

    Esterification: Formation of ester bonds through reactions between carboxylic acids and alcohols, typically catalyzed by acid or base catalysts.

    Protection and Deprotection: Use of protecting groups to selectively mask reactive functionalities during intermediate steps, followed by deprotection to reveal the desired functional groups.

    Trifluoroacetylation: Introduction of trifluoroacetate groups through reactions with trifluoroacetic anhydride or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with optimization for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the ester or amide functionalities.

    Hydrolysis: Hydrolysis of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Nucleophiles: Amines, alcohols, or thiols for substitution reactions.

    Hydrolyzing Agents: Acids or bases, such as hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules. This can lead to modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate is unique due to its complex structure, which includes multiple functional groups that enable diverse chemical reactivity and biological interactions. Its trifluoroacetate groups also impart distinct physicochemical properties, such as increased lipophilicity and stability.

Properties

Molecular Formula

C41H72F9N7O15

Molecular Weight

1074.0 g/mol

IUPAC Name

methyl 12-[[1,3-bis[3-(3-aminopropylamino)-3-oxopropoxy]-2-[[3-(3-aminopropylamino)-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H69N7O9.3C2HF3O2/c1-48-34(47)14-9-7-5-3-2-4-6-8-13-33(46)42-35(27-49-24-15-30(43)39-21-10-18-36,28-50-25-16-31(44)40-22-11-19-37)29-51-26-17-32(45)41-23-12-20-38;3*3-2(4,5)1(6)7/h2-29,36-38H2,1H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46);3*(H,6,7)

InChI Key

IJUXZSFLUGSMOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)NC(COCCC(=O)NCCCN)(COCCC(=O)NCCCN)COCCC(=O)NCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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